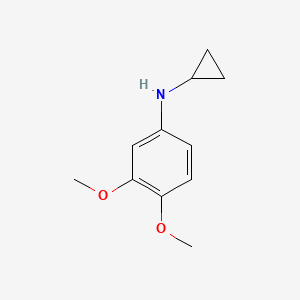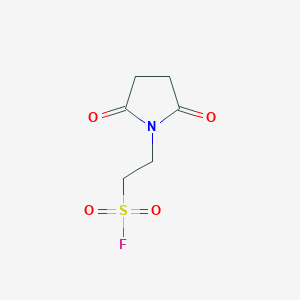
2-(2,5-Dioxopyrrolidin-1-yl)ethane-1-sulfonyl fluoride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,5-Dioxopyrrolidin-1-yl)ethane-1-sulfonyl fluoride is a chemical compound with the molecular formula C6H8FNO4S and a molecular weight of 209.2 g/mol . It is known for its reactivity and is often used in various chemical and biological applications.
Preparation Methods
The synthesis of 2-(2,5-Dioxopyrrolidin-1-yl)ethane-1-sulfonyl fluoride typically involves the reaction of N-hydroxysuccinimide (NHS) with ethane-1-sulfonyl fluoride under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane at low temperatures to ensure high yield and purity . Industrial production methods may involve bulk activation processes where large quantities of the compound are synthesized using similar reagents and conditions.
Chemical Reactions Analysis
2-(2,5-Dioxopyrrolidin-1-yl)ethane-1-sulfonyl fluoride undergoes various types of chemical reactions, including:
Substitution Reactions: It can react with amines to form stable amide bonds.
Reduction Reactions: The compound can undergo reduction reactions, particularly involving the sulfonyl fluoride group.
Hydrolysis: In the presence of water, it can hydrolyze to form the corresponding sulfonic acid and fluoride ion.
Common reagents used in these reactions include bases like potassium carbonate and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-(2,5-Dioxopyrrolidin-1-yl)ethane-1-sulfonyl fluoride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of complex molecules, particularly in the formation of amide bonds.
Industry: The compound is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(2,5-Dioxopyrrolidin-1-yl)ethane-1-sulfonyl fluoride involves the formation of stable amide bonds through its reaction with amines. The NHS group reacts with amines to form these bonds, while the sulfonyl fluoride group can participate in various chemical reactions, including hydrolysis and reduction. The molecular targets and pathways involved depend on the specific application and the nature of the molecules it interacts with.
Comparison with Similar Compounds
2-(2,5-Dioxopyrrolidin-1-yl)ethane-1-sulfonyl fluoride can be compared with similar compounds such as:
2-(2,5-Dioxopyrrolidin-1-yl)ethane-1-sulfonyl chloride: This compound has a similar structure but contains a chloride group instead of a fluoride group.
Bis(2,5-dioxopyrrolidin-1-yl) (disulfanediylbis(ethane-2,1-diyl)) dicarbonate: This compound features a disulfide bond and is used in similar applications.
NHS-PEG1-SS-PEG1-NHS: This compound has a polyethylene glycol chain and is used in the conjugation of biomolecules.
The uniqueness of this compound lies in its specific reactivity and the stability of the amide bonds it forms, making it particularly useful in various scientific and industrial applications.
Properties
Molecular Formula |
C6H8FNO4S |
|---|---|
Molecular Weight |
209.20 g/mol |
IUPAC Name |
2-(2,5-dioxopyrrolidin-1-yl)ethanesulfonyl fluoride |
InChI |
InChI=1S/C6H8FNO4S/c7-13(11,12)4-3-8-5(9)1-2-6(8)10/h1-4H2 |
InChI Key |
SVCCTWSMZSRCGT-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)N(C1=O)CCS(=O)(=O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(Z)-(Cyclopropylmethyl)({1-[(oxolan-3-yl)methyl]-1H-1,2,3-triazol-4-yl}methylidene)amine](/img/structure/B13215649.png)
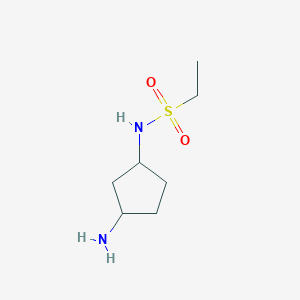


![4-{[(3-Methylphenyl)methyl]amino}butan-2-ol](/img/structure/B13215675.png)

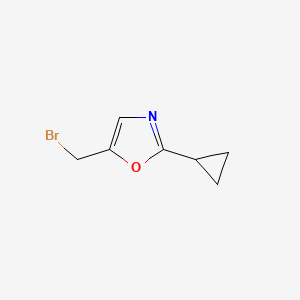
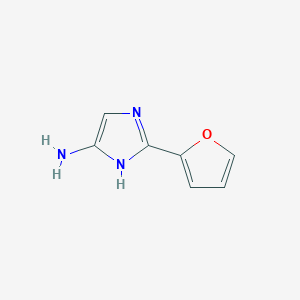
![3-{[(tert-butoxy)carbonyl]amino}-7-fluoro-1-methyl-2,3-dihydro-1H-indene-4-carboxylic acid](/img/structure/B13215712.png)
![2-[3-(Aminomethyl)oxan-3-YL]-2-hydroxyacetaldehyde](/img/structure/B13215718.png)
![1-(4-Fluorophenyl)imidazo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B13215720.png)

